Parishin B

Neuroprotection Alzheimer's disease Quality control marker

Parishin B is a polyphenolic glucoside and validated quality control marker (QCM) for Gastrodia elata neuroprotective efficacy in Aβ₂₅₋₃₅-induced PC12 cell models. Unlike parishin A or gastrodin, parishin B exhibits a distinct pharmacokinetic profile (T₁/₂ = 2.67 h in rats) critical for compound-specific disposition studies. It demonstrates significant anti-epileptic activity in PTZ-induced zebrafish seizure models (0.0625–0.25 mg/mL), supported by integrated multi-omics data. With 2.44-fold higher isolation yields than parishin C (7.8 vs. 3.2 mg/400 mg extract), parishin B offers superior scalability for reference standard preparation. Procure parishin B to ensure reproducible, fingerprint-efficacy-linked results in Alzheimer's, epilepsy, and metabolic research.

Molecular Formula C32H40O19
Molecular Weight 728.6 g/mol
Cat. No. B599761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParishin B
Molecular FormulaC32H40O19
Molecular Weight728.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C32H40O19/c33-11-19-23(38)25(40)27(42)29(50-19)48-17-5-1-15(2-6-17)13-46-22(37)10-32(45,9-21(35)36)31(44)47-14-16-3-7-18(8-4-16)49-30-28(43)26(41)24(39)20(12-34)51-30/h1-8,19-20,23-30,33-34,38-43,45H,9-14H2,(H,35,36)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-,32?/m1/s1
InChIKeyUNLDMOJTKKEMOG-IWOWLDPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parishin B for Research: A Gastrodia elata-Derived Neuroprotective Parishin Derivative with Defined Pharmacokinetic and Bioactivity Profile


Parishin B (巴利森苷 B, CAS 174972-79-3, C₃₂H₄₀O₁₉) is a polyphenolic glucoside parishin derivative primarily isolated from the rhizome of Gastrodia elata Blume (Orchidaceae), a traditional Chinese medicinal herb [1]. It belongs to the parishin class of compounds, which are characterized by a gastrodin backbone conjugated with additional citric acid-derived moieties. Parishin B has been identified as a quality control marker (QCM) for Gastrodia elata tuber, alongside parishin C and 5-HMF, based on its correlation with neuroprotective efficacy in PC12 cell models [2]. Unlike the more abundant parishin A or the simpler gastrodin, parishin B exhibits a distinct metabolic and pharmacokinetic profile that positions it as a specific research tool for studying neuroprotection, anti-seizure mechanisms, and metabolic regulation.

Why Parishin B Cannot Be Substituted by Parishin A, C, E, or Gastrodin in Research Applications


Although parishin B shares a core phenolic glycoside structure with parishin A, C, E, and gastrodin, they are not functionally interchangeable in experimental settings. Key differentiation arises from three sources: (1) distinct pharmacokinetic parameters, with parishin B exhibiting a unique half-life (T₁/₂ = 2.67 h) in rat plasma compared to parishin A (T₁/₂ = 3.62 h), which impacts in vivo study design [1]; (2) specific identification as a quality control marker (QCM) for Gastrodia elata neuroprotective efficacy in Aβ₂₅₋₃₅-induced PC12 cell death models, a role not uniformly shared by other parishins [2]; and (3) differential abundance and isolation yields from natural sources, with parishin B (7.8 mg/400 mg extract) demonstrating higher recoverable yields than parishin C (3.2 mg) under identical extraction conditions, affecting procurement and experimental scalability [3]. Generic substitution with parishin A or gastrodin would therefore invalidate quantitative comparisons in studies where parishin B is the defined reference standard or where its specific pharmacokinetic trajectory is a critical variable.

Parishin B Comparative Evidence Guide: Quantitative Differentiation from Parishin A, C, E, and Gastrodin


Neuroprotective Efficacy: Parishin B Identified as a Quality Control Marker (QCM) in PC12 Cell Models

Parishin B, in combination with 5-HMF and parishin C, was identified as a quality control marker (QCM) for Gastrodia elata tuber based on fingerprint-efficacy relationship modelling. This determination was made by evaluating the neuroprotective effects of 13 batches of Gastrodia elata extracts in an in vitro model of β-amyloid peptide (Aβ₂₅₋₃₅)-induced PC12 cell death [1]. The orthogonal projection to latent structure-discriminant analysis (OPLS-DA) model linked the chemical fingerprints to neuroprotective efficacy, confirming that parishin B content correlates with observed protective outcomes. This specific assignment as a QCM differentiates parishin B from parishin A and gastrodin, which were not identified in the same marker combination in this study [1].

Neuroprotection Alzheimer's disease Quality control marker

Pharmacokinetic Half-Life (T₁/₂): Parishin B Exhibits a Shorter Half-Life Than Parishin A in Rat Plasma

Following oral administration of Gastrodiae Rhizoma extract to rats, the terminal elimination half-life (T₁/₂) of parishin B was determined to be 2.67 hours, whereas parishin A exhibited a longer half-life of 3.62 hours under identical experimental conditions [1]. This difference of approximately 0.95 hours (a 26% reduction) indicates that parishin B is cleared more rapidly from systemic circulation than parishin A. Such a difference is critical for designing in vivo dosing regimens, as parishin B may require more frequent administration to maintain therapeutic concentrations compared to parishin A [1].

Pharmacokinetics Half-life In vivo study design

Isolation Yield: Parishin B Yields 2.4-Fold Higher Mass Than Parishin C from Identical Gastrodia elata Extract

In a high-speed counter-current chromatography (HSCCC) separation study using a two-phase solvent system, the isolated yields of parishins from 400 mg of Gastrodia elata water extract were quantified [1]. Parishin B was recovered at 7.8 mg, while parishin C was recovered at only 3.2 mg from the same starting material [1]. This represents a 2.44-fold higher yield for parishin B compared to parishin C. Parishin E (6.0 mg), gastrodin (15.3 mg), and parishin A (7.3 mg) were also isolated, demonstrating that parishin B is one of the more abundant parishin derivatives in this extraction system [1].

Natural product isolation Counter-current chromatography Scalability

Anti-Seizure Efficacy: Parishin B Attenuates PTZ-Induced Seizures in Zebrafish Larvae via Multi-Target Mechanisms

Parishin B (0.0625–0.25 mg/mL) significantly alleviated pentylenetetrazol (PTZ)-induced hyperactivity in zebrafish larvae, a validated model for screening anti-epileptic compounds [1]. The compound restored neurotransmitter balance by increasing GABA, dopamine, and norepinephrine levels while reducing 5-HT. Integrated multi-omics analysis further revealed that parishin B modulated key metabolic pathways, particularly the TCA cycle and lipid metabolism, and reversed the downregulation of ATP-citrate lyase (ACLY) [1]. This is the first demonstration of parishin B's anti-seizure activity in a whole-organism model. While class-level neuroprotective activity is reported for other parishins, this specific anti-seizure efficacy and the associated multi-omics dataset are uniquely documented for parishin B.

Epilepsy Zebrafish model Neurotransmitter balance

Analytical Sensitivity: LLOQ for Parishin B in Beagle Dog Plasma is 0.40 ng/mL Using LC-MS/MS

A validated LC-MS/MS method for simultaneous determination of gastrodin and parishins in beagle dog plasma established the lower limit of quantification (LLOQ) for parishin B as 0.40 ng/mL [1]. In the same method, the LLOQ for parishin E was 0.02 ng/mL, for parishin and parishin C was 0.20 ng/mL, and for gastrodin was 0.10 ng/mL [1]. The 20-fold difference in LLOQ between parishin B (0.40 ng/mL) and parishin E (0.02 ng/mL) indicates that parishin B requires a higher plasma concentration to be reliably quantified using this validated method. This is a critical consideration for bioanalytical method development and for interpreting pharmacokinetic data across different parishin compounds [1].

Bioanalysis LC-MS/MS Pharmacokinetic method validation

Parishin B Procurement Scenarios: Targeted Research Applications Based on Differentiated Evidence


Alzheimer's Disease Research Requiring Validated Quality Control Markers

Investigators studying neuroprotection in β-amyloid peptide (Aβ₂₅₋₃₅)-induced PC12 cell death models should prioritize parishin B procurement. It has been validated as a quality control marker (QCM) for Gastrodia elata tuber, meaning its content correlates directly with neuroprotective efficacy in this specific assay system. Use of parishin B as a reference standard ensures that experimental results can be reliably linked to established fingerprint-efficacy relationships, a requirement for reproducible and translatable research in Alzheimer's disease [1].

In Vivo Pharmacokinetic Studies Differentiating Parishin Congeners

Researchers conducting comparative pharmacokinetic analyses of Gastrodia elata constituents in rodent models require parishin B as a distinct analyte. Its unique half-life (T₁/₂ = 2.67 h in rats) differs from that of parishin A (T₁/₂ = 3.62 h), enabling precise tracking of compound-specific disposition [2]. This is essential for studies aiming to correlate individual parishin exposure with pharmacodynamic outcomes or for developing multi-component pharmacokinetic models.

Epilepsy and Seizure Disorder Research in Zebrafish Models

Parishin B is the parishin derivative of choice for epilepsy research using pentylenetetrazol (PTZ)-induced seizure models in zebrafish larvae. It has demonstrated significant attenuation of PTZ-induced hyperactivity at 0.0625–0.25 mg/mL, along with restoration of neurotransmitter balance and modulation of ACLY-associated energy-lipid metabolism [3]. The availability of integrated multi-omics data (metabolomics and proteomics) for parishin B in this model provides a unique mechanistic foundation for further investigation of anti-epileptic mechanisms.

Large-Scale Natural Product Isolation and Reference Standard Production

For laboratories or commercial suppliers engaged in isolating parishin derivatives for reference standard preparation, parishin B offers a practical advantage due to its higher isolation yield (7.8 mg per 400 mg extract) compared to parishin C (3.2 mg) using established HSCCC methods [4]. This 2.44-fold higher yield reduces the amount of starting plant material required, lowers production costs, and improves the scalability of isolation workflows for generating milligram-to-gram quantities of high-purity parishin B for distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parishin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.